4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl linkage, and a cyclopenta[d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with a suitable diketone under acidic conditions to yield the desired cyclopenta[d]pyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as nitronium ion for nitration reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible covalent bonds with thiol groups in enzymes. This dual interaction can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(2-methylphenyl)-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
Compared to similar compounds, 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one stands out due to its unique combination of a fluorophenyl group and a cyclopenta[d]pyrimidinone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15FN2OS |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H15FN2OS/c1-18-13-4-2-3-12(13)14(17-15(18)19)20-9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
ORZAPXRYQGGOAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=NC1=O)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.